Cyclobutyl 4-fluorophenyl ketone

Description

Overview of Cyclobutyl 4-fluorophenyl Ketone

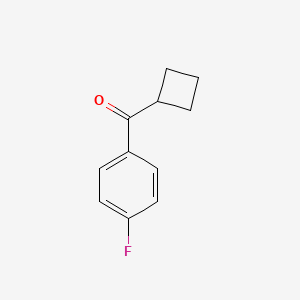

This compound, systematically known as cyclobutyl(4-fluorophenyl)methanone, constitutes a distinctive organic compound characterized by its unique molecular architecture incorporating both a strained four-membered carbocyclic ring and an electron-deficient aromatic ketone functionality. The compound bears the Chemical Abstracts Service registry number 31431-13-7 and possesses the molecular formula C₁₁H₁₁FO with a corresponding molecular weight of 178.21 grams per mole. This molecular composition places the compound within an optimal size range for pharmaceutical applications while maintaining the structural complexity necessary for diverse synthetic transformations.

The three-dimensional structure of this compound features a cyclobutyl substituent directly attached to the carbonyl carbon of a para-fluorinated benzoyl group. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as cyclobutyl(4-fluorophenyl)methanone, reflecting the systematic approach to naming ketones where the carbonyl-bearing carbon serves as the central reference point. The presence of the fluorine atom at the para position of the phenyl ring significantly influences the electronic properties of the aromatic system, enhancing the electrophilic character of the carbonyl group and modulating the overall reactivity profile of the molecule.

Commercial preparations of this compound typically exhibit purities ranging from 97 to 98 percent, with the compound appearing as a clear yellow liquid under standard laboratory conditions. The International Chemical Identifier key for this compound is KMWTUCKAZFNWNG-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications and database searches. Physical characterization reveals specific optical properties, with refractive index values reported between 1.5265 and 1.5285, indicating the compound's optical density and light-bending characteristics.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research stems primarily from its role as a versatile synthetic intermediate in the construction of 1,3-difunctionalized cyclobutanes, which have emerged as privileged scaffolds in medicinal chemistry applications. These four-membered ring systems demonstrate remarkable potential for conferring beneficial pharmacological properties to small-molecule drug candidates, particularly through their ability to introduce conformational constraints that enhance binding selectivity and metabolic stability. The unique geometric constraints imposed by the cyclobutane ring system create distinct spatial arrangements of functional groups that cannot be replicated by other carbocyclic frameworks, making these compounds invaluable for structure-activity relationship studies in pharmaceutical development.

Recent methodological advances have established this compound as a key substrate in formal gamma-carbon-hydrogen functionalization strategies, representing a significant breakthrough in the selective modification of saturated hydrocarbon frameworks. The development of sequential carbon-hydrogen/carbon-carbon functionalization protocols has enabled the stereospecific synthesis of cis-gamma-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketone starting materials. This transformation proceeds through a carefully orchestrated two-step sequence involving an optimized Norrish-Yang cyclization procedure to generate a bicyclo[1.1.1]pentan-2-ol intermediate, followed by ligand-enabled, palladium-catalyzed carbon-carbon cleavage and functionalization reactions.

The synthetic utility of this compound extends beyond its role as a reaction substrate to encompass its function as a platform for accessing diverse molecular architectures through controlled stereochemical manipulations. Enantioselective carbon-hydrogen arylation methodologies employing chiral transient directing groups have demonstrated the feasibility of introducing additional aromatic substituents with high levels of stereochemical control. These transformations utilize alpha-amino acid-derived chiral auxiliaries in combination with electron-deficient pyridone ligands to achieve enantioselectivities exceeding 99:1 in many cases, providing access to enantiomerically enriched cyclobutane derivatives that would be challenging to obtain through conventional asymmetric synthesis approaches.

Scope and Objectives of the Research

The primary research objectives surrounding this compound focus on expanding the synthetic methodologies available for the stereocontrolled functionalization of four-membered carbocyclic systems and establishing structure-activity relationships for cyclobutane-containing bioactive molecules. Contemporary investigations seek to develop increasingly efficient and selective transformation protocols that can accommodate diverse functional group arrays while maintaining high levels of stereochemical fidelity throughout multi-step synthetic sequences. The scope of current research encompasses both fundamental mechanistic studies aimed at understanding the factors governing selectivity in cyclobutyl ketone transformations and applied investigations directed toward the synthesis of biologically relevant target molecules incorporating the cyclobutane motif.

Mechanistic investigations have revealed critical insights into the factors governing the success of palladium-catalyzed carbon-carbon activation processes involving cyclobutyl ketones. Deuterium incorporation experiments have demonstrated that the reaction pathway proceeds through direct functionalization of alkyl palladium intermediates formed via carbon-carbon cleavage rather than through ketone-directed gamma-carbon-hydrogen activation mechanisms. These findings have important implications for the design of new transformation protocols and suggest opportunities for expanding the scope of carbon-carbon activation chemistry beyond the current substrate limitations.

The development of one-pot procedures combining multiple transformation steps represents another key research objective, aimed at improving the overall efficiency and practicality of cyclobutyl ketone functionalization protocols. Sequential Norrish-Yang cyclization and carbon-carbon arylation reactions have been successfully demonstrated in one-pot formats, eliminating the need for intermediate purification steps and reducing overall synthetic complexity. These streamlined procedures maintain comparable yields and selectivities to their stepwise counterparts while significantly reducing the time and resources required for product isolation and characterization.

Properties

IUPAC Name |

cyclobutyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWTUCKAZFNWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185355 | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-13-7 | |

| Record name | Cyclobutyl(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl-4-fluorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31431-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyl 4-fluorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTYL-4-FLUOROPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6LHS7WZM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 4-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Nucleophilic Additions

The ketone carbonyl group serves as a primary site for nucleophilic attack. Key reactions include:

Mechanistic Insight : The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions. Steric hindrance from the cyclobutyl ring may influence regioselectivity.

Cycloaddition Reactions

The strained cyclobutyl ring participates in [4 + n]-cycloadditions, leveraging ring-opening or strain-release mechanisms:

Key Findings :

-

Rhodium-catalyzed enantioselective [4 + 2] reactions form chiral lactams with >90% ee .

-

Gold-catalyzed [4 + 4] cycloadditions with dienes yield diastereoselective products via biradical intermediates .

Reduction and Oxidation

The ketone group undergoes selective reduction, while the cyclobutyl ring may participate in oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C | Cyclobutyl-4-fluorophenyl methanol | |

| Cyclobutyl Ring Oxidation | m-CPBA, CH₂Cl₂ | Epoxides or ring-opened diols |

Limitations : Over-reduction of the cyclobutyl ring is minimized using mild hydride donors.

Enolate-Mediated Reactions

The ketone forms enolates for C–C bond-forming reactions:

Mechanistic Note : Enolate stability is influenced by the cyclobutyl ring’s strain, favoring rapid alkylation over polymerization .

Aromatic Electrophilic Substitution

The 4-fluorophenyl ring undergoes selective substitution:

| Reaction Type | Reagents | Position/Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para-nitro derivatives | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Di-halogenated aryl ketones |

Selectivity : The fluorine atom directs incoming electrophiles to the meta position due to its −I effect.

Ring-Opening Reactions

The strained cyclobutyl ring participates in ring-opening cascades:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl, H₂O, reflux | 4-Fluorophenylacetic acid derivatives | |

| Thermal Rearrangement | >150°C, inert atmosphere | Furan or diene byproducts |

Example : Under acidic conditions, the cyclobutyl ring opens to form γ-keto acids .

Scientific Research Applications

Organic Synthesis

Cyclobutyl 4-fluorophenyl ketone serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. For instance, it has been involved in the synthesis of biologically active derivatives through chemoselective oxidation reactions, yielding high purity products with significant site selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its derivatives have shown promise in inhibiting specific enzymes linked to cancer progression. One study highlighted the compound's role as a prodrug that can be activated by metabolic processes within tumor cells, potentially offering targeted cancer therapy while minimizing side effects on healthy tissues .

Pesticide Development

The compound is also relevant in the development of new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while reducing toxicity to non-target organisms. Research has demonstrated that analogues of this compound can be optimized for better efficacy in agricultural applications .

Case Study 1: Tumor Inhibition

A study published in Nature investigated the effects of this compound derivatives on tumor xenografts derived from renal-cell carcinoma. The results indicated that certain derivatives could significantly slow tumor growth when combined with mTOR inhibitors, showcasing the compound's potential as part of combination therapies in oncology .

Case Study 2: Chemoselective Reactions

In another research article, this compound was subjected to chemoselective oxidation reactions, resulting in high yields of desired products. The study demonstrated that this compound could serve as a key building block for synthesizing complex bioactive molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of Cyclobutyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutyl Aryl Ketone Derivatives

Cyclobutyl 4-(Pyrrolidinomethyl)phenyl Ketone

- Formula: C₁₆H₂₁NO (MW: 243.35 g/mol)

- Structure: Features a pyrrolidinomethyl substituent on the phenyl ring, introducing a basic nitrogen heterocycle.

- Applications : Serves as a precursor for bioactive molecules, leveraging the pyrrolidine group for enhanced solubility and receptor binding .

Cyclobutyl 4-(Thiomorpholinomethyl)phenyl Ketone

- Formula: C₁₆H₂₁NOS (MW: 275.41 g/mol)

- Structure : Incorporates a thiomorpholine group, replacing oxygen with sulfur in the heterocycle.

- Used in medicinal chemistry as a pharmacophore modifier .

Cyclobutyl Methyl Ketone

Table 1: Physical Properties of Cyclobutyl Aryl Ketones

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|

| Cyclobutyl 4-fluorophenyl ketone | 178.21 | 125–127 (8 mmHg) | 4-Fluorophenyl |

| Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone | 243.35 | Not reported | 4-Pyrrolidinomethyl |

| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | 275.41 | Not reported | 4-Thiomorpholinomethyl |

| Cyclobutyl methyl ketone | 98.14 | ~80–85 | Methyl |

Functional Group Variants: Fluoro-Hydroxy Ketones

Compounds like 2-bromo-4-fluoro-phenol-derived ketones (e.g., fluoro-hydroxy ketones) exhibit:

- Enhanced Polarity : Due to hydroxyl groups, increasing solubility in polar solvents.

Comparison with Complex Derivatives

Thiazole-Triazole Hybrids ()

- Example Compounds :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole

- Structural Features :

- Planarity : Near-planar except for one perpendicular fluorophenyl group.

- Crystallography : Triclinic symmetry (P̄1) with two independent molecules per unit cell.

- Applications : Designed for optoelectronic materials or enzyme inhibition, contrasting with the simpler this compound’s role as a building block .

Metalloporphyrins with 4-Fluorophenyl Groups ()

- Key Finding: Steric repulsion between 4-fluorophenyl groups and porphyrin macrocycles induces nonplanar distortions, critical for tuning phosphorescent properties in oxygen-sensing materials.

- Contrast : this compound lacks macrocyclic rigidity, limiting its use in optoelectronics but favoring flexibility in synthetic modifications .

Biological Activity

Cyclobutyl 4-fluorophenyl ketone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a cyclobutyl group and a fluorinated phenyl ring. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H11F and a molecular weight of approximately 182.21 g/mol. The compound's structure is characterized by:

- A cyclobutyl group : This four-membered ring contributes to the compound's unique steric and electronic properties.

- A 4-fluorophenyl ring : The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, leading to alterations in cellular processes. Notably, the compound has been investigated for its potential to affect:

- Enzyme Activity : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular metabolism and signaling.

- Receptor Interactions : Preliminary studies suggest that this compound could interact with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. It has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with renal cell carcinoma. The mechanism appears to involve modulation of cell signaling pathways related to tumor growth and proliferation .

Case Studies

- Inhibition of Tumor Growth : A study conducted on renal cell carcinoma xenografts revealed that this compound significantly slowed tumor growth when administered alongside mTOR inhibitors. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment .

- Enzyme Inhibition Studies : Research focusing on enzyme interactions indicated that this compound could act as a selective inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Cyclobutyl(4-chlorophenyl)ketone | Chlorinated analogue | Moderate antibacterial activity |

| Cyclobutyl(4-bromophenyl)ketone | Brominated analogue | Potential anticancer properties |

| Cyclobutyl(4-methylphenyl)ketone | Methylated analogue | Lower enzyme inhibition compared to fluorinated |

The presence of the fluorine atom in this compound enhances its stability and binding affinity compared to its chlorinated or brominated counterparts, potentially leading to improved biological activity.

Q & A

Basic Research Question

- IR/Raman spectroscopy : The carbonyl stretch (C=O) appears at ~1700–1750 cm⁻¹. The cyclobutyl ring shows unique bending modes at 600–800 cm⁻¹ .

- UV-Vis : The 4-fluorophenyl group absorbs at ~260–280 nm (π→π* transitions), with solvent-dependent shifts (e.g., redshift in polar solvents) .

- NMR : ¹⁹F NMR reveals a singlet near -110 ppm (para-fluorine), while ¹H NMR shows cyclobutyl protons as a multiplet at δ 2.5–3.5 ppm .

How does the 4-fluorophenyl substituent affect lipophilicity compared to non-halogenated analogs, and what methodological approaches validate these differences?

Advanced Research Question

The 4-fluorophenyl group reduces lipophilicity (logP) by ~0.3–0.5 units compared to phenyl analogs due to increased polarity. Methodologies include:

- Chromatographic measurements : Reverse-phase HPLC with logD₇.4 determination (e.g., this compound: logD ~2.1 vs. phenyl analog: logD ~2.6) .

- Computational modeling : Density Functional Theory (DFT) calculations of partial charges and solvation energies .

Contradictions arise in bioisostere studies: fluorinated analogs may increase lipophilicity in specific scaffolds (e.g., indole derivatives), highlighting context-dependent effects .

What are the key challenges in analyzing conflicting kinetic data for this compound in nucleophilic substitution reactions?

Advanced Research Question

Conflicting data in SNAr (nucleophilic aromatic substitution) reactions may stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution at the 4-fluorophenyl ring, while protic solvents stabilize intermediates, complicating rate comparisons .

- Competing mechanisms : In basic conditions, the ketone may undergo aldol condensation, masking substitution kinetics.

Resolution strategy : Use stopped-flow kinetics with real-time monitoring (UV-Vis or fluorescence) to isolate substitution events .

How do computational models predict the conformational flexibility of the cyclobutyl group, and how does this impact drug design?

Advanced Research Question

Molecular dynamics (MD) simulations reveal that the cyclobutyl group adopts a puckered conformation, increasing steric bulk compared to planar rings. Key implications:

- Receptor binding : The puckered geometry may disrupt π-stacking with aromatic residues in enzyme active sites.

- Thermodynamic stability : Strain energy (~26 kcal/mol) reduces metabolic stability but enhances target affinity in rigid scaffolds .

Validation via X-ray crystallography or cryo-EM is critical to confirm computational predictions .

What analytical methods resolve discrepancies in oxidative degradation pathways of this compound?

Advanced Research Question

Conflicting degradation pathways (e.g., ketone oxidation vs. ring-opening) require:

- LC-MS/MS : Identify degradation products (e.g., 4-fluorobenzoic acid or cyclobutane diol derivatives) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O or O₂ to trace oxygen incorporation during oxidation .

Controlled pH studies (pH 2–12) can isolate acid/base-catalyzed pathways .

Tables for Key Data

Q. Table 1: Reduction Kinetics of Cycloalkyl Phenyl Ketones with NaBH₄

| Ketone | Relative Rate (0°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Cyclopropyl phenyl | 0.12 | 68.2 |

| Cyclobutyl phenyl | 0.23 | 62.5 |

| Cyclopentyl phenyl | 0.36 | 58.9 |

| Cyclohexyl phenyl | 0.25 | 60.7 |

| Data sourced from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.